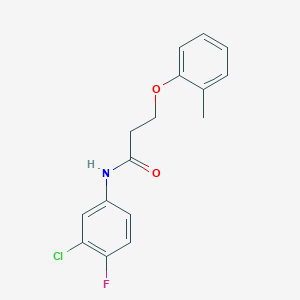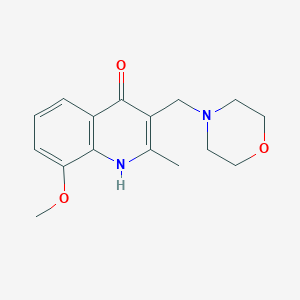![molecular formula C13H7Cl2N3O B5820753 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. It has been studied for its potential use in drug development, as well as in the field of materials science.
作用机制
The exact mechanism of action of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to exert its effects by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and viral replication. 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and reverse transcriptase.
Biochemical and Physiological Effects
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to reduce viral load in animal models of viral infection.
实验室实验的优点和局限性
One advantage of using 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and in vivo, making it a safe compound to use in lab experiments. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in lab experiments. Additionally, the exact mechanism of action of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, which can make it difficult to interpret the results of lab experiments.
未来方向
There are several potential future directions for research on 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research could focus on the development of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of cancer. Another area of research could focus on the development of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of viral infections, such as HIV and HCV. Additionally, research could focus on the development of new synthetic methods for 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, as well as the study of its potential applications in materials science.
合成方法
The synthesis of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves several steps, including the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminopyridine to form the intermediate product, which is then reacted with hydroxylamine hydrochloride to form the final product, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
科学研究应用
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. It has also been found to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV), making it a potential antiviral agent.
属性
IUPAC Name |
5-(2,5-dichlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-3-4-11(15)10(6-9)13-17-12(18-19-13)8-2-1-5-16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVJLQDIOSXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)


![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)